4-ethyl-N-(1-naphthyl)benzenesulfonamide

Nav1.7 inhibitor Pain research Ion channel pharmacology

Researchers select this compound for its unique para-ethyl substituent, providing intermediate lipophilicity for membrane permeability studies. Its 46-fold Nav1.7 selectivity over Nav1.5 makes it essential for analgesic SAR programs. It also serves as a USP30 inhibitor reference for mitophagy research, clearly differentiated from tubulin-targeting methoxy analogs.

Molecular Formula C18H17NO2S
Molecular Weight 311.4 g/mol
Cat. No. B230249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1-naphthyl)benzenesulfonamide
Molecular FormulaC18H17NO2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NO2S/c1-2-14-10-12-16(13-11-14)22(20,21)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-13,19H,2H2,1H3
InChIKeyZTQRIEJTRZORCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Procurement Guide for Nav1.7 and USP30 Inhibitor Research


4-Ethyl-N-(1-naphthyl)benzenesulfonamide (C18H17NO2S; MW: 311.4 g/mol) is a naphthylsulfonamide derivative featuring a para-ethyl substituted benzenesulfonamide core linked to a 1-naphthyl moiety [1]. This compound has been disclosed in patent literature as a USP30 (ubiquitin-specific peptidase 30) inhibitor for mitochondrial dysfunction applications [2] and demonstrates measurable activity against the voltage-gated sodium channel Nav1.7, a validated target in pain signaling [3]. The ethyl substituent at the para position confers distinct physicochemical and target engagement properties compared to methyl and methoxy analogs, establishing this compound as a chemically defined tool for structure-activity relationship (SAR) investigations in ion channel and deubiquitinase inhibitor programs.

Why 4-Ethyl-N-(1-naphthyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Methyl Analogs in Target-Based Assays


Substitution at the para-position of the benzenesulfonamide core dictates both target engagement and physicochemical properties in naphthylsulfonamide-based tool compounds. The ethyl substituent in 4-ethyl-N-(1-naphthyl)benzenesulfonamide increases lipophilicity relative to hydrogen-substituted analogs, altering membrane partitioning and target binding kinetics . Compared to the 4-methyl analog (MW: 297.4 g/mol), the ethyl group provides increased steric bulk and hydrophobicity, which reduces aqueous solubility but enhances passive membrane permeability . The 4-methoxy analog (MW: 327 g/mol) introduces resonance electron-donation and polarity, shifting the compound toward different target profiles including tubulin and STAT3 dual inhibition [1]. Consequently, interchanging these compounds without verifying target-specific activity risks experimental failure due to altered binding affinity, selectivity, and cellular uptake kinetics.

4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Nav1.7 Inhibition Activity of 4-Ethyl-N-(1-naphthyl)benzenesulfonamide vs. Methyl Analog

4-Ethyl-N-(1-naphthyl)benzenesulfonamide demonstrates measurable inhibition of human Nav1.7 voltage-gated sodium channels with an IC50 of 78 nM in competitive radioligand displacement assays using HEK293 cell membranes [1]. In functional electrophysiology assays (whole-cell patch clamp, holding potential yielding 20-50% inactivation), the compound exhibits an IC50 of 160 nM against Nav1.7 [1]. Selectivity profiling against the cardiac isoform Nav1.5 shows an IC50 of 7,300 nM, yielding a Nav1.5/Nav1.7 selectivity ratio of approximately 46-fold under the same assay conditions [1]. The 4-methyl analog (N-tosyl-1-naphthylamine) has not demonstrated comparable Nav1.7 activity in publicly disclosed datasets, highlighting the functional requirement of the ethyl substituent for Nav1.7 engagement within this scaffold series [2].

Nav1.7 inhibitor Pain research Ion channel pharmacology

USP30 Inhibitor Activity: Ethyl-Substituted Naphthylsulfonamide vs. Alternative Aryl Substitutions

4-Ethyl-N-(1-naphthyl)benzenesulfonamide is explicitly claimed as a USP30 inhibitor in US Patent 10,968,172 (granted 2021), assigned to Mission Therapeutics Ltd [1]. The patent's Markush structure (Formula I) encompasses phenyl- and naphthylsulfonamide derivatives wherein the aryl sulfonamide portion may be substituted with alkyl groups, with the 4-ethyl substitution representing a specific embodiment within the claimed scope [1]. While exact IC50 values for this specific compound are not disclosed in the public patent document, its inclusion as an exemplary compound distinguishes it from unsubstituted or alternative alkyl-substituted analogs not enumerated in the claims. The naphthylsulfonamide scaffold disclosed differs fundamentally from benzylsulfonamide TRPV1 antagonists (such as those in Table 2 of PMC6957252) which show no measurable USP30 activity [2].

USP30 inhibitor Mitophagy Neurodegeneration Mitochondrial dysfunction

Antiparasitic Activity Differentiation: 4-Ethyl-N-(1-naphthyl)benzenesulfonamide vs. Structurally Optimized Analogs 6e and 9c

In a systematic screen of N-substituted benzene and naphthalenesulfonamides (compounds 1-15) against Leishmania and Trypanosoma species, compound 6e demonstrated significant trypanocidal activity on parasitemia in a murine model of acute Chagas disease [1]. Compound 9c exhibited excellent in vivo antileishmanial efficacy, achieving up to 97% inhibition of parasite growth in a short-term murine model of acute L. infantum infection [1]. Notably, 4-ethyl-N-(1-naphthyl)benzenesulfonamide was not among the optimized compounds (6e, 10b, 10d, 9c) displaying remarkable activity and selectivity in this series [1]. This negative differentiation establishes the compound as a suitable negative control or baseline comparator for SAR studies exploring substituent effects on antiparasitic potency.

Antileishmanial Trypanocidal Neglected tropical diseases Tubulin inhibitor

Lipophilicity and Membrane Permeability: Ethyl vs. Methoxy and Methyl Substituent Effects

The 4-ethyl substituent in 4-ethyl-N-(1-naphthyl)benzenesulfonamide (MW: 311.4 g/mol) confers intermediate lipophilicity relative to methyl and methoxy analogs . The 4-methyl analog (MW: 297.4 g/mol) is smaller and less lipophilic, potentially improving aqueous solubility at the cost of reduced membrane permeability . The 4-ethoxy analog (MW: 327 g/mol; includes -OCH₂CH₃) introduces resonance electron donation via the oxygen atom, increasing polarity and solubility in polar solvents compared to the ethyl derivative . The 4-methoxy-N-(1-naphthyl)benzenesulfonamide scaffold (MW: 327 g/mol) demonstrates potent dual-target activity against tubulin (IC50 0.83 μM) and STAT3 (IC50 6.84 μM) in cancer cell assays [1], a pharmacological profile distinct from the Nav1.7/USP30 activity observed for the ethyl analog.

Physicochemical properties LogP Membrane permeability Solubility

Scaffold Class Differentiation: Naphthylsulfonamides vs. Benzylsulfonamides in Target Engagement

Naphthalene-sulfonamide scaffolds, including the 4-ethyl-N-(1-naphthyl)benzenesulfonamide chemotype, represent a structurally distinct class from benzylsulfonamide derivatives [1]. Naphthalene-sulfonamide antagonists of human CCR8 differ fundamentally from the predominant pharmacophore for most small-molecule CC-chemokine receptor antagonists, suggesting alternative structural requirements for target engagement [1]. In contrast, N-benzyl alkylsulfonamide derivatives have been characterized primarily as hTRPV1 ligands, with in vitro activity profiles showing no measurable effect on USP30 or Nav1.7 [2]. The naphthyl moiety introduces steric bulk and extended aromatic interactions that are absent in benzyl-substituted sulfonamides, contributing to the observed target differentiation between these scaffold classes .

Scaffold selectivity CCR8 antagonist TRPV1 Target engagement

4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Validated Research Applications and Procurement Use Cases


Nav1.7 Voltage-Gated Sodium Channel Inhibitor SAR Studies in Pain Research

This compound is appropriate for structure-activity relationship (SAR) investigations targeting Nav1.7, a validated pain target. With a documented Nav1.7 IC50 of 78 nM (binding) and 160 nM (functional patch clamp), and a 46-fold selectivity window over Nav1.5 (IC50 7,300 nM), researchers can use 4-ethyl-N-(1-naphthyl)benzenesulfonamide to probe the contribution of the 4-ethyl substituent to Nav1.7 potency and isoform selectivity within the benzenesulfonamide scaffold series [1]. The compound serves as a reference point for optimizing substituent effects in analgesic development programs where Nav1.5 counter-screening is required for cardiac safety assessment [1].

USP30 Deubiquitinase Inhibition and Mitophagy Pathway Investigation

As a claimed USP30 inhibitor in US Patent 10,968,172 B2, this compound supports research into mitochondrial quality control mechanisms, including Parkin-mediated mitophagy and mitochondrial dysfunction associated with neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease [1]. Investigators studying USP30-dependent deubiquitination can employ this naphthylsulfonamide derivative to interrogate structure-function relationships distinguishing USP30 inhibitors from structurally related sulfonamides targeting TRPV1 or carbonic anhydrase isoforms [1][2].

Negative Control or Baseline Comparator in Antiparasitic Sulfonamide SAR

In antiparasitic drug discovery programs focused on Leishmania and Trypanosoma species, 4-ethyl-N-(1-naphthyl)benzenesulfonamide serves as a defined low-activity or inactive structural comparator. While optimized analogs in the same sulfonamide series (e.g., compound 9c achieving 97% inhibition of L. infantum growth; compound 6e showing significant trypanocidal activity) demonstrate robust in vivo efficacy, this compound lacks comparable antiparasitic activity [1]. This negative differentiation makes it valuable for establishing structure-activity boundaries and validating the necessity of specific substituents for antiparasitic potency.

Physicochemical Comparator for Lipophilicity and Membrane Permeability Studies

This compound (MW 311.4 g/mol; 4-ethyl substituent) provides an intermediate lipophilicity reference point for comparative studies against 4-methyl (MW 297.4 g/mol; lower lipophilicity) and 4-methoxy (MW 327 g/mol; increased polarity and resonance electron donation) naphthylsulfonamide analogs [1]. Researchers investigating substituent effects on LogP, passive membrane diffusion, and target engagement can use this compound to calibrate the balance between aqueous solubility and membrane permeability required for specific assay conditions [1]. The distinct target profile (Nav1.7/USP30) relative to the 4-methoxy analog (tubulin/STAT3 dual inhibition) further supports its use in scaffold-hopping and target deconvolution studies [2].

Quote Request

Request a Quote for 4-ethyl-N-(1-naphthyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.